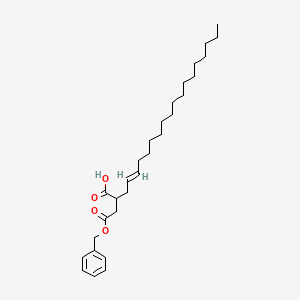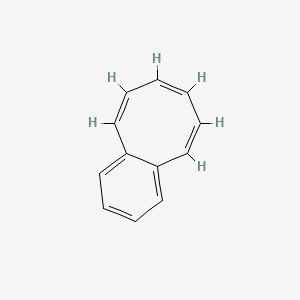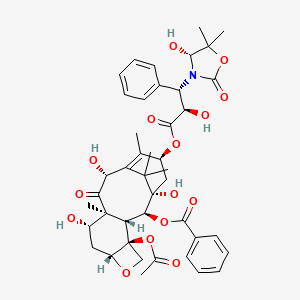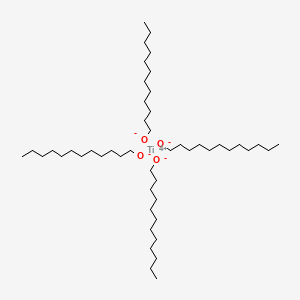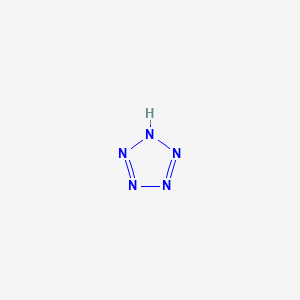
Barium dibutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium dibutyrate is an organic compound with the chemical formula C8H14BaO4This compound is characterized by its molecular weight of 311.521 g/mol and is often used in research and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium dibutyrate can be synthesized through the reaction of barium hydroxide with butyric acid. The reaction typically involves mixing an aqueous solution of barium hydroxide with butyric acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization or precipitation methods .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is often produced in batch reactors where the reactants are mixed, and the product is isolated through filtration and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Barium dibutyrate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with sulfate ions, it forms barium sulfate, a common precipitate.
Acid-Base Reactions: It reacts with strong acids to form butyric acid and barium salts.
Common Reagents and Conditions
Sulfate Ions: Used in precipitation reactions to form barium sulfate.
Strong Acids: Such as hydrochloric acid, used in acid-base reactions to release butyric acid.
Major Products
Barium Sulfate: Formed in precipitation reactions.
Butyric Acid: Released in acid-base reactions.
Applications De Recherche Scientifique
Barium dibutyrate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of barium dibutyrate involves its interaction with cellular components and biochemical pathways. It is known to interact with G-protein coupled receptors (GPCRs) and inhibit histone deacetylase (HDAC), leading to various cellular effects . These interactions can influence gene expression, cellular metabolism, and other critical biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium Butyrate: Similar in structure but with different properties and applications.
Barium Acetate: Another barium salt with distinct chemical and physical properties.
Uniqueness
Barium dibutyrate is unique due to its specific interactions with biological systems and its applications in both research and industry. Its ability to act as a reagent in various chemical reactions and its potential therapeutic applications set it apart from other barium compounds .
Propriétés
Numéro CAS |
31416-33-8 |
|---|---|
Formule moléculaire |
C8H14BaO4 |
Poids moléculaire |
311.52 g/mol |
Nom IUPAC |
barium(2+);butanoate |
InChI |
InChI=1S/2C4H8O2.Ba/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
Clé InChI |
AESMDVCWMVZFRQ-UHFFFAOYSA-L |
SMILES canonique |
CCCC(=O)[O-].CCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



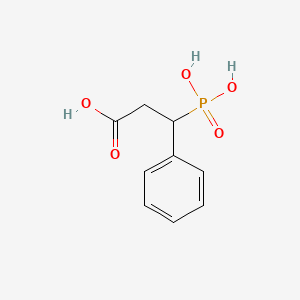
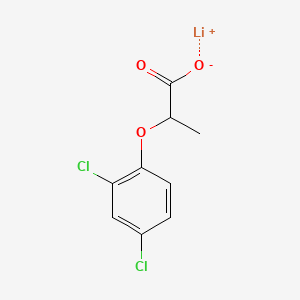
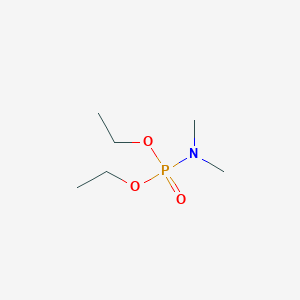
![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)

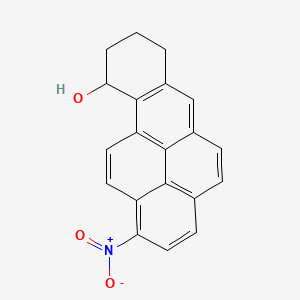
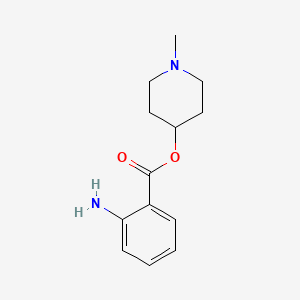
![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
